3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
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Overview
Description
3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a coumarin core with a carbamate group, making it of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Once the coumarin core is prepared, it undergoes further functionalization to introduce the 4-methoxyphenyl and N,N-dimethylcarbamate groups. This can be achieved through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the selective introduction of these groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound might be used in the production of dyes, fragrances, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Carbaryl: A carbamate insecticide with a similar functional group.
Uniqueness
What sets 3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE apart is its unique combination of a coumarin core with a carbamate group. This structural feature could confer distinct biological activities and make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C20H19NO5/c1-12-16-11-15(25-20(23)21(2)3)9-10-17(16)26-19(22)18(12)13-5-7-14(24-4)8-6-13/h5-11H,1-4H3 |
InChI Key |
ZIZRZIBUDIKVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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